

Application Note: N-Methoxy-N-methyloxazole-4-carboxamide as a Precision Acylating Agent

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Compound of Interest

Compound Name: *N-Methoxy-N-methyloxazole-4-carboxamide*

CAS No.: 170486-48-3

Cat. No.: B575257

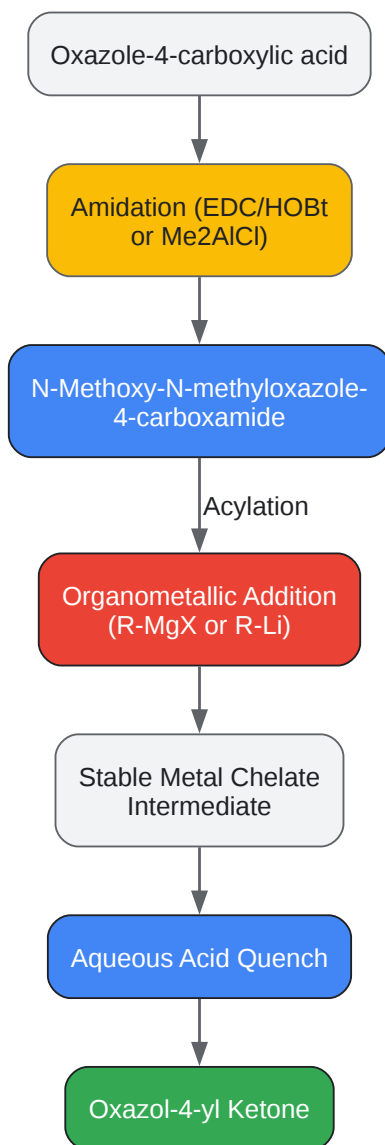
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Executive Summary & Mechanistic Rationale

In modern drug discovery and natural product synthesis, the oxazole ring serves as a privileged pharmacophore, frequently appearing in kinase inhibitors, S1P2 receptor antagonists, and complex marine macrolides like (+)-ileabethoxazole. Synthesizing substituted oxazol-4-yl ketones requires the precise acylation of carbon nucleophiles without triggering parasitic side reactions.

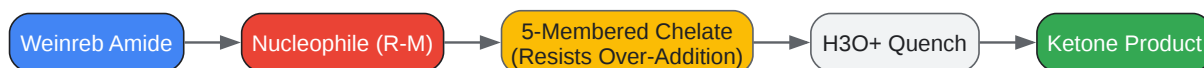
N-Methoxy-N-methyloxazole-4-carboxamide serves as the premier intermediate for this transformation. As a specialized Weinreb amide, it facilitates the controlled, mono-addition of Grignard or organolithium reagents to yield ketones[1]. The causality behind its effectiveness lies in the formation of a highly stable, five-membered metal chelate intermediate. When the organometallic nucleophile attacks the carbonyl carbon, the metal (Mg or Li) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This tetrahedral intermediate resists further nucleophilic attack, completely preventing the over-addition that typically plagues standard ester or acyl chloride acylations. Only upon an aqueous acidic quench does the chelate collapse to release the target oxazol-4-yl ketone.

Experimental Workflows & Mechanistic Pathways



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Workflow from oxazole-4-carboxylic acid to oxazol-4-yl ketone via Weinreb amide intermediate.



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Mechanism of Weinreb amide acylation highlighting the stable 5-membered metal chelate.

Validated Protocols for Synthesis and Acylation

Protocol A: Synthesis of the Acylating Agent via EDC/HOBt Coupling

This method is the industry standard for converting free oxazole-4-carboxylic acids into Weinreb amides. The inclusion of HOBt suppresses the formation of inactive N-acylurea byproducts, while EDC allows for the easy removal of urea byproducts via aqueous washing[2].

Step-by-Step Methodology:

- **Preparation:** In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve oxazole-4-carboxylic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
- **Activation:** Cool the solution to 0 °C. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) portion-wise. Stir for 15 minutes to allow the active ester to form.
- **Amidation:** Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12–16 hours.
- **In-Process Control (IPC):** Monitor via LC-MS. The target **N-Methoxy-N-methyloxazole-4-carboxamide** will present a mass of $[M+H]^+ = 157.1$.
- **Workup:** Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Amidation from Esters via Alane Activation

When starting from an oxazole-4-carboxylate ester, standard saponification can sometimes degrade sensitive functional groups. Using dimethylaluminum chloride (Me₂AlCl) activates the amine, allowing for direct, one-step conversion[3].

Step-by-Step Methodology:

- Alane Complex Formation: Suspend N,O-dimethylhydroxylamine hydrochloride (5.0 equiv) in anhydrous DCM at 0 °C. Dropwise, add Me₂AlCl (1.0 M in hexanes, 5.0 equiv). Stir for 1 hour at room temperature until methane evolution ceases and a clear solution forms.
- Coupling: Re-cool the mixture to 0 °C and add a solution of the oxazole-4-carboxylate ester (1.0 equiv) in DCM.
- Reaction: Stir at room temperature for 2–4 hours.
- Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour, extract with EtOAc, dry, and concentrate.

Protocol C: Acylation with Organometallic Reagents (Ketone Synthesis)

This protocol details the critical carbon-carbon bond-forming step. Strict temperature control is required because the C2 proton of the oxazole ring is highly acidic. Elevated temperatures will cause the organometallic reagent to act as a base rather than a nucleophile, leading to ring metalation and decomposition[4].

Step-by-Step Methodology:

- Preparation: Dissolve **N-Methoxy-N-methyloxazole-4-carboxamide** (1.0 equiv) in anhydrous THF (0.1 M) under argon.
- Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
- Addition: Syringe in the Grignard reagent (R-MgX, 1.2 equiv) dropwise down the side of the flask over 15 minutes. Maintain the internal temperature strictly below -65 °C.
- Reaction: Stir at -78 °C for 2 hours.
- IPC: Remove a 50 µL aliquot, quench into saturated NH₄Cl, extract with EtOAc, and analyze via TLC/LC-MS to confirm the consumption of the Weinreb amide.

- Quench: While still at $-78\text{ }^{\circ}\text{C}$, quench the reaction by adding saturated aqueous NH_4Cl . Only after the quench is complete should the reaction be allowed to warm to room temperature.
- Isolation: Extract the aqueous layer with EtOAc (3x). Wash organics with brine, dry over MgSO_4 , and purify via silica gel chromatography to isolate the oxazol-4-yl ketone.

Quantitative Data & Optimization

Table 1: Reagent Comparison for Weinreb Amide Synthesis

Reagent System	Substrate Scope	Typical Yield	Key Mechanistic Advantage	Reference
EDC / HOBt	Free carboxylic acids	75–90%	Mild conditions; water-soluble byproducts simplify workup.	[2]
Me_2AlCl	Esters	60–85%	Avoids the need for a separate saponification step.	[3]
$\text{P}[\text{NCH}_3(\text{OCH}_3)]_3$	Sterically hindered acids	>90%	Highly efficient direct conversion; maintains stereochemistry.	[5]
Deoxo-Fluor	Aliphatic/Aromatic acids	80–95%	One-pot conversion via a highly reactive acid fluoride intermediate.	[6]

Table 2: Optimization Parameters for Organometallic Acylation of Oxazole-4-carboxamides

Parameter	Sub-optimal Condition	Optimized Condition	Mechanistic Consequence
Nucleophile Equivalents	> 2.5 equiv	1.1 – 1.5 equiv	Excess nucleophile increases the risk of parasitic C2 deprotonation or secondary attacks.
Reaction Temperature	0 °C to Room Temp	-78 °C to -60 °C	Warmer temperatures destabilize the metal chelate and promote oxazole ring-opening.
Quenching Agent	Strong Acid (e.g., HCl)	Sat. NH ₄ Cl	Strong acids can hydrolyze the newly formed oxazolyl ketone or cleave sensitive protecting groups.

Troubleshooting & Critical Parameters

- Symptom: "Forest of Peaks" on LC-MS / Complete Decomposition
 - Causality: The C2 position of the oxazole ring is highly acidic. If the reaction mixture turns dark rapidly and a complex mixture of peaks is observed, the Grignard reagent has likely deprotonated the C2 position rather than attacking the Weinreb amide carbonyl[4].
 - Solution: Ensure the internal temperature remains strictly at -78 °C during the entire addition phase. If the problem persists, consider using less basic nucleophiles (e.g., organocerium reagents) or temporarily protecting the C2 position with a removable silyl group.
- Symptom: Sluggish Amidation of Sterically Hindered Oxazoles
 - Causality: Standard carbodiimide coupling (EDC) can fail if the oxazole ring is heavily substituted at the C5 position, preventing the bulky active ester from reacting with the

amine.

- Solution: Switch to the specialized reagent P[NCH₃(OCH₃)]₃, which is explicitly designed to convert sterically hindered carboxylic acids directly into Weinreb amides in excellent yields[5].

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